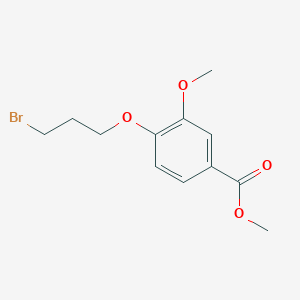

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Description

BenchChem offers high-quality Methyl 4-(3-bromopropoxy)-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-bromopropoxy)-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(3-bromopropoxy)-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKAKEQSDKGRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The primary focus of this document is a detailed exposition of the Williamson ether synthesis, a robust and widely adopted method for the preparation of this target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this document aims to serve as a self-validating system for the successful synthesis and verification of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Introduction

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a key building block in synthetic organic chemistry, primarily utilized for its bifunctional nature. The presence of a bromoalkoxy chain attached to a substituted benzene ring allows for subsequent nucleophilic substitution reactions, making it an important precursor in the synthesis of more complex molecules, including pharmaceutically active ingredients. The core structure, derived from vanillic acid, is a common motif in medicinal chemistry.

The most direct and efficient pathway to this compound is through the Williamson ether synthesis, a venerable yet consistently reliable method for forming ether linkages.[1][2] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[3][4] In the context of this synthesis, the phenolic hydroxyl group of Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) is deprotonated by a suitable base, and the resulting phenoxide attacks the electrophilic carbon of 1,3-dibromopropane.

This guide will provide a detailed, step-by-step protocol for this synthesis, including the rationale for the choice of reagents and reaction conditions. Furthermore, it will cover essential safety considerations and provide a thorough guide to the characterization of the final product.

The Synthetic Pathway: Williamson Ether Synthesis

The synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is achieved through a nucleophilic substitution reaction between Methyl 4-hydroxy-3-methoxybenzoate and 1,3-dibromopropane. The reaction is facilitated by a base, typically a mild inorganic base like potassium carbonate, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

The overall reaction is depicted below:

Caption: Overall synthetic scheme for Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Mechanistic Insights

The reaction proceeds via a classic SN2 mechanism. The potassium carbonate deprotonates the phenolic hydroxyl group of methyl vanillate, forming a resonance-stabilized phenoxide ion. This phenoxide then acts as the nucleophile, attacking one of the primary carbons of 1,3-dibromopropane and displacing a bromide ion as the leaving group. The use of a large excess of 1,3-dibromopropane is crucial to favor the mono-alkylation product and minimize the formation of the bis-alkylated byproduct. DMF is an excellent solvent for this reaction as its polar aprotic nature solvates the potassium cation, leaving the phenoxide anion more nucleophilic, and it has a high boiling point allowing for the reaction to be heated to increase the rate.

Experimental Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses.[5][6]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Methyl 4-hydroxy-3-methoxybenzoate | C₉H₁₀O₄ | 182.17 | 6702-50-7 |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 109-64-8 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxy-3-methoxybenzoate (10.0 g, 54.9 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (15.2 g, 109.8 mmol, 2.0 eq) and N,N-dimethylformamide (100 mL).

-

Initiation of Reaction: Begin stirring the mixture and add 1,3-dibromopropane (22.2 g, 109.8 mmol, 2.0 eq) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.

-

Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate) to afford Methyl 4-(3-bromopropoxy)-3-methoxybenzoate as a white to off-white solid.

Caption: A step-by-step workflow for the synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Safety and Hazard Information

It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

-

Methyl 4-hydroxy-3-methoxybenzoate: May cause skin, eye, and respiratory irritation.[7][8]

-

1,3-Dibromopropane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation. Toxic to aquatic life with long-lasting effects.[9][10][11][12][13]

-

Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[3][5][14][15][16]

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.[1][6][17]

Characterization of the Final Product

The identity and purity of the synthesized Methyl 4-(3-bromopropoxy)-3-methoxybenzoate should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅BrO₄ |

| Molecular Weight | 303.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in the searched literature. |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

-

7.55-7.65 (m, 2H): Aromatic protons ortho and meta to the ester group.

-

6.90 (d, 1H): Aromatic proton ortho to the alkoxy group.

-

4.15 (t, 2H): -O-CH₂- protons of the propoxy chain.

-

3.90 (s, 3H): Methoxy group protons (-OCH₃).

-

3.88 (s, 3H): Methyl ester group protons (-COOCH₃).

-

3.60 (t, 2H): -CH₂-Br protons of the propoxy chain.

-

2.30 (quint, 2H): Central -CH₂- protons of the propoxy chain.

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

-

166.8: Carbonyl carbon of the ester.

-

152.5, 149.0: Aromatic carbons attached to oxygen.

-

123.5, 113.0, 112.0: Other aromatic carbons.

-

68.0: -O-CH₂- carbon of the propoxy chain.

-

56.0: Methoxy carbon (-OCH₃).

-

52.0: Methyl ester carbon (-COOCH₃).

-

32.0: Central -CH₂- carbon of the propoxy chain.

-

30.0: -CH₂-Br carbon of the propoxy chain.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate via the Williamson ether synthesis. The provided protocol, grounded in well-established chemical principles, offers a clear pathway for researchers to obtain this valuable intermediate. Adherence to the outlined experimental procedures and safety precautions is essential for a successful and safe synthesis. The predicted spectroscopic data serves as a guide for the characterization of the final product, with the strong recommendation for experimental verification to ensure the identity and purity of the synthesized compound.

References

- Potassium carbonate 119260 - Safety Data Sheet. (n.d.).

- Safety Data Sheet: Potassium carbonate. (n.d.). Chemos GmbH&Co.KG.

- Safety Data Sheet Potassium Carbonate Revision 5, Date 18 Dec 2020. (2025, September 23). Redox.

- SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (n.d.).

- ICSC 0457 - N,N-DIMETHYLFORMAMIDE. (2014, April). International Chemical Safety Cards (ICSCs).

- Safety Data Sheet. (n.d.). RahrBSG.

- 1,3-Dibromopropane - Safety Data Sheet. (2026, January 17). ChemicalBook.

-

Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

- 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS | CAS 109-64-8 MSDS. (2016, July 11). Loba Chemie.

- Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Chemos GmbH&Co.KG.

- DIMETHYLFORMAMIDE - SAFETY DATA SHEET. (2021, April 1).

- Safety Data Sheet. (n.d.).

- 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. (2022, December 22).

-

Methyl 4-(hydroxymethyl)-3-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

- SAFETY DATA SHEET. (2024, April 4). Sigma-Aldrich.

- SAFETY DATA SHEET. (2010, September 7).

-

Methyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI. Retrieved from [Link]

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (n.d.).

- The Williamson Ether Synthesis. (n.d.).

- Williamson ether synthesis. (2020, July 15).

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

- Supporting Information. (n.d.).

- Understanding the Williamson Ether Synthesis. (n.d.). Smolecule.

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved from [Link]

- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). PMC. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

methyl 4-methoxybenzoate Proton Full Spectrum. (n.d.). Wired Chemist. Retrieved from [Link]

- Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.

- A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-ethyl-3-methoxybenzoate and a Look at its Structural Analogs. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 4-butoxy-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Crystal structure and Hirshfeld surface analysis of dimethyl 3-methyl-8-{[4-(trifluoromethyl)phenyl]sulfonyl}-7,8-dihydro-4H-4,6a-epoxybenzo[b]naphtho[1,8-de]azepine-5,6-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 8. Methyl 4-(3-bromopropyl)benzoate | 113100-86-0 [sigmaaldrich.com]

- 9. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis routes of Methyl 4-(bromomethyl)-3-methoxybenzoate [benchchem.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. methyl 4-methoxybenzoate [wiredchemist.com]

- 17. researchgate.net [researchgate.net]

Physicochemical Profiling and Synthetic Methodologies of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate: A Bifunctional Building Block

Executive Summary

In modern rational drug design, the strategic selection of synthetic intermediates dictates the efficiency of lead optimization. Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (CAS: 343308-46-3) [1] is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry, materials science, and the synthesis of bio-based polymers[2]. Featuring an electrophilic primary alkyl bromide, an electron-rich aromatic core, and a hydrolyzable methyl ester, this molecule serves as an ideal scaffold for orthogonal derivatization.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and downstream applications, engineered specifically for researchers and drug development professionals requiring rigorous, self-validating protocols.

Physicochemical Properties & Pharmacokinetic Implications

Understanding the physicochemical profile of a building block is critical for predicting the downstream pharmacokinetics of the final active pharmaceutical ingredient (API). The properties of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate are summarized below.

Quantitative Data Summary

| Physicochemical Property | Value |

| Chemical Name | Methyl 4-(3-bromopropoxy)-3-methoxybenzoate |

| CAS Registry Number | 343308-46-3 |

| Molecular Formula | C₁₂H₁₅BrO₄ |

| Molecular Weight | 303.15 g/mol |

| Exact Mass | 302.0154 Da |

| Topological Polar Surface Area (TPSA) | 44.8 Ų |

| Hydrogen Bond Donors (HBD) | 0 |

| Hydrogen Bond Acceptors (HBA) | 4 |

| Rotatable Bonds | 7 |

| Predicted XLogP3 | ~3.0 |

Causality Behind the Properties

-

Lipophilicity and Permeability: With a predicted XLogP3 of ~3.0 and a TPSA of 44.8 Ų, this scaffold aligns perfectly with . The absence of hydrogen bond donors and the moderate TPSA ensure that derivatives built upon this core will inherently favor high passive membrane permeability, making it an excellent lipophilic anchor for CNS-targeted or orally bioavailable drug candidates.

-

Rotational Flexibility: The 7 rotatable bonds—primarily localized in the 3-bromopropoxy chain—provide conformational flexibility. This allows the molecule to act as an adaptable spacer, capable of orienting basic amine tethers into the binding pockets of target proteins (e.g., GPCRs or kinases).

Synthetic Methodology: Mechanistic Insights & Protocol

The synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate relies on a classic Williamson ether synthesis, coupling methyl vanillate with 1,3-dibromopropane[2].

Causality in Experimental Design

The critical challenge in this reaction is the competing formation of a symmetrical dimer (dimethyl 4,4′-(propane-1,3-diylbis(oxy))bis(3-methoxybenzoate))[2].

-

Solvent Choice: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it leaves the phenoxide nucleophile unsolvated and highly reactive, accelerating the Sₙ2 displacement.

-

Base Selection: Potassium carbonate (K₂CO₃) is employed because it is strong enough to deprotonate the phenol (pKa ~9.5) but mild enough to prevent the premature saponification of the methyl ester.

-

Stoichiometric Control: To kinetically favor the mono-alkylated product over the dimer, a 5-fold stoichiometric excess of 1,3-dibromopropane is employed. The high dilution of the phenoxide intermediate relative to the electrophile ensures that the rate of the first Sₙ2 displacement vastly outpaces the second.

Step-by-Step Self-Validating Protocol

-

Initiation: Dissolve methyl vanillate (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Deprotonation: Add anhydrous K₂CO₃ (3.0 equiv, 30 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion. The solution will typically transition to a distinct yellow hue.

-

Alkylation: Add 1,3-dibromopropane (5.0 equiv, 50 mmol) in a single rapid injection. Heat the reaction mixture to 70 °C.

-

Self-Validation Checkpoint (TLC): After 4 hours, analyze an aliquot via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The disappearance of the methyl vanillate spot (R_f ~0.3, strongly UV active) and the appearance of a new, less polar spot (R_f ~0.6) confirms reaction completion. The symmetrical dimer, if formed, will elute much slower (R_f ~0.2).

-

Quench & Workup: Cool to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 30 mL) to quantitatively remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure product.

Synthetic workflow for Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Orthogonal Reactivity & Application in Drug Discovery

The true value of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate lies in its orthogonal reactivity . The molecule possesses two distinct reactive poles that can be addressed sequentially without cross-interference.

-

The Electrophilic Bromoalkyl Tail: The primary alkyl bromide is highly susceptible to Sₙ2 displacement by nitrogen, oxygen, or sulfur nucleophiles. In drug discovery, this is typically reacted with secondary amines (e.g., piperidine, morpholine, or piperazine derivatives) to introduce a basic solubilizing group—a common motif in target-directed kinase inhibitors.

-

The Hydrolyzable Methyl Ester: Once the tail is functionalized, the C1 methyl ester can be selectively saponified using LiOH in a THF/H₂O mixture to yield the corresponding benzoic acid. This acid can then be activated (e.g., via HATU or EDC/HOBt) for amide coupling with complex anilines or aliphatic amines.

Orthogonal reactivity pathways for downstream derivatization.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch before downstream application, rigorous analytical characterization is required. The following parameters serve as a self-validating system for structural confirmation:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.64 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H) and 7.53 (d, J = 2.0 Hz, 1H, Ar-H) confirm the intact 1,3,4-trisubstituted aromatic ring.

-

δ 4.18 (t, J = 6.0 Hz, 2H, -OCH₂-) confirms the ether linkage.

-

δ 3.91 (s, 3H, Ar-OCH₃) and 3.88 (s, 3H, -COOCH₃) confirm the retention of both the methoxy and ester groups.

-

δ 3.62 (t, J = 6.4 Hz, 2H, -CH₂Br) confirms the presence of the primary bromide.

-

δ 2.38 (p, J = 6.2 Hz, 2H, -CH₂-) confirms the central methylene spacer.

-

-

LC-MS (ESI+): Expected m/z for [M+H]⁺ is 303.0 (and 305.0 due to the ~1:1 isotopic distribution of ⁷⁹Br and ⁸¹Br, a hallmark validation of a mono-brominated species).

References

- Bio-based aromatic diisocyanates for preparation of polyurethanes (US9950996B2)

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (Lipinski, C. A., et al., 1997) URL:[Link]

Sources

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate CAS number and identifiers

The following technical guide is structured to provide an exhaustive operational analysis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate . It moves beyond standard catalog data to offer synthetic optimization strategies, mechanistic insights, and application contexts relevant to drug discovery.

Optimized Synthesis, Characterization, and Application in Kinase Inhibitor Design

Chemical Identity & Molecular Architecture[1]

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a specialized alkylating agent and linker intermediate. It serves as a critical building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , particularly those requiring a solubilizing side chain (e.g., morpholinopropoxy or piperazinylpropoxy groups) attached to a quinazoline or quinoline scaffold.

Core Identifiers

| Parameter | Specification |

| Chemical Name | Methyl 4-(3-bromopropoxy)-3-methoxybenzoate |

| CAS Number | 343308-46-3 |

| Molecular Formula | C₁₂H₁₅BrO₄ |

| Molecular Weight | 303.15 g/mol |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)OCCCBr |

| InChI Key | UXSNXOMMJXTFEG-UHFFFAOYSA-N (Analogous) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Synthetic Pathways & Mechanistic Insight[4]

The synthesis of this compound relies on a Williamson Ether Synthesis , specifically the alkylation of the phenolic oxygen of methyl vanillate.

The "Dimerization" Challenge

A common pitfall in this synthesis is the formation of the "dimer" impurity, where one molecule of 1,3-dibromopropane reacts with two molecules of methyl vanillate.

-

Mechanism: The phenoxide ion attacks the alkyl bromide product (the target molecule) instead of the dibromide starting material.

-

Solution: This is a Concentration-Dependent phenomenon. To ensure high yield of the mono-alkylated product, you must maintain a high local concentration of the electrophile (1,3-dibromopropane).

Optimized Protocol Strategy

Reaction: Methyl Vanillate + 1,3-Dibromopropane

Key Stoichiometric Ratio:

-

Methyl Vanillate: 1.0 eq

-

1,3-Dibromopropane: 3.0 - 5.0 eq (Critical excess)

-

Potassium Carbonate: 2.0 eq

Workflow Diagram (DOT)

The following diagram illustrates the reaction logic and critical workup steps to isolate the pure bromide.

Figure 1: Synthetic workflow emphasizing the removal of excess dibromide to prevent dimerization.

Experimental Protocols

Standard Operating Procedure (SOP)

Scale: 10 mmol Methyl Vanillate

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add Methyl Vanillate (1.82 g, 10 mmol) and Acetone (30 mL). Stir until dissolved.

-

Alkylation Agent: Add 1,3-Dibromopropane (3.0 mL, ~30 mmol). Note: The excess is vital.

-

Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol).

-

Reaction: Heat to reflux (~60°C) with vigorous stirring.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting phenol (lower Rf) should disappear within 6–12 hours.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (K₂CO₃/KBr). Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification (Critical):

-

You will be left with an oil containing the product and excess 1,3-dibromopropane.

-

Option A (Distillation): Use high vacuum to distill off the unreacted 1,3-dibromopropane (BP ~167°C at atm, much lower at vacuum). The residue will solidify upon cooling/trituration.

-

Option B (Column): Flash chromatography (Silica, 0-20% EtOAc in Hexanes). The dibromide elutes first (non-polar), followed by the product.

-

-

Yield: Expected yield is 85–95% (White crystalline solid).

Application in Drug Discovery[4][5]

This molecule is a "linker intermediate." It allows chemists to install a 3-carbon chain terminated by a leaving group (Bromine) onto a benzoate core.

Primary Utility:

-

Solubilizing Tails: The bromine is displaced by secondary amines (e.g., morpholine, N-methylpiperazine) to create solubilizing side chains common in EGFR inhibitors.

-

Scaffold Construction: The ester group can be hydrolyzed to the acid (for coupling) or reduced to the alcohol/aldehyde for further elaboration.

Mechanism of Action (Derivatization)

The following diagram depicts the transformation of this intermediate into a pharmacologically active motif.

Figure 2: Derivatization pathway converting the bromo-linker into a bioactive moiety.

Quality Control & Characterization

To validate the identity of the synthesized material, compare analytical data against these expected values.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | Methyl Ester ( | |

| Methoxy Ether ( | ||

| Aromatic Protons (ABX System) | ||

| HPLC | Single Peak (>98%) | Confirm absence of "Dimer" (late eluting) |

| Mass Spec (ESI) | Characteristic 1:1 Br isotope pattern |

References

-

PubChem. (2023). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (Analogous Chemistry). National Library of Medicine.[1] Retrieved from [Link][1]

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Demonstrates analogous alkylation chemistry). Retrieved from [Link]

Sources

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate: A Versatile Scaffold for Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer both a foundation for biological activity and the potential for versatile chemical modification is paramount. Methyl 4-(3-bromopropoxy)-3-methoxybenzoate emerges as a compound of significant interest, embodying this dual functionality. Its structure is centered around a vanillate core, a "privileged" scaffold known to be a constituent of molecules with a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The true potential of this specific derivative, however, lies in the 3-bromopropoxy side chain. This functional group acts as a moderately reactive electrophile, or a "warhead," capable of forming stable covalent bonds with nucleophilic residues in target proteins.[3] This technical guide explores the multifaceted potential of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, presenting it as a versatile platform for the development of targeted covalent inhibitors, a flexible linker for constructing bifunctional molecules like PROTACs, and a valuable probe for chemical biology applications.

Chemical Profile and Rationale for Application

The structure of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a deliberate convergence of two key medicinal chemistry concepts: the bio-compatible vanillate core and a reactive alkyl halide handle.

-

The Vanillate Core: Vanillin and its derivatives, such as vanillic acid and its esters, are well-documented for their broad spectrum of biological activities.[4][5] They are recognized as valuable starting points in drug design, offering a favorable safety profile and established synthetic accessibility.[2][6] The methoxy and ester functionalities of the core can be strategically modified to fine-tune physicochemical properties like solubility and cell permeability, which are critical for drug efficacy.[7][8]

-

The 3-Bromopropoxy Moiety: The introduction of a bromine atom into a molecular structure is a strategic move in drug design that can enhance therapeutic activity and influence metabolism.[9] In this molecule, the three-carbon alkoxy chain provides optimal spacing and flexibility, while the terminal bromide serves as a latent electrophile. This "warhead" is poised to react with soft nucleophiles, most notably the thiol group of cysteine residues found within the binding sites of many enzymes.[3] This capacity for covalent bond formation can lead to irreversible inhibition, offering advantages in potency and duration of action over non-covalent inhibitors.

This unique combination of a biologically relevant scaffold and a reactive chemical handle positions Methyl 4-(3-bromopropoxy)-3-methoxybenzoate as a powerful tool for addressing complex therapeutic challenges.

Synthesis and Characterization: A Self-Validating Protocol

The reliable synthesis and rigorous characterization of a lead compound are the cornerstones of trustworthy drug discovery research. The proposed synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is based on the robust and well-established Williamson ether synthesis.

Experimental Protocol: Synthesis

-

Starting Materials: Methyl 4-hydroxy-3-methoxybenzoate (also known as methyl vanillate) and 1,3-dibromopropane.

-

Reaction: To a solution of methyl vanillate in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a mild base like potassium carbonate (K₂CO₃).

-

Addition of Alkylating Agent: Add an excess (e.g., 3-5 equivalents) of 1,3-dibromopropane to the stirring mixture. The excess is crucial to minimize the formation of the dimeric byproduct.

-

Heating: Heat the reaction mixture to approximately 70-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 343308-46-3 | [10] |

| Molecular Formula | C₁₂H₁₅BrO₄ | [10] |

| Molecular Weight | 303.15 g/mol | [10] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF) | - |

Protocol Validation: Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups, such as the ester carbonyl and the C-O ether linkages.

Application I: Targeted Covalent Inhibitors

The most direct application of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is as a starting point for the design of targeted covalent inhibitors. These inhibitors offer the potential for enhanced potency and a prolonged duration of action, as they form a permanent bond with their target protein.

Mechanism of Action

The underlying principle is the reaction between the electrophilic bromopropoxy "warhead" and a nucleophilic amino acid residue (e.g., cysteine) within the binding site of a target protein, such as a kinase or a protease.

Caption: Covalent inhibition workflow.

Experimental Workflow: Screening and Validation

-

Target Selection: Identify a protein of interest with a suitably located cysteine or other nucleophilic residue.

-

Initial Screening: Use a biochemical assay (e.g., an enzyme activity assay) to determine if the compound inhibits the target protein.

-

Confirmation of Covalent Modification: Employ intact protein mass spectrometry. An increase in the protein's mass corresponding to the mass of the inhibitor (minus HBr) confirms covalent binding.

-

Site of Modification Mapping: Use tandem mass spectrometry (MS/MS) on the digested protein to pinpoint the exact amino acid residue that has been modified.

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the vanillate core to improve binding affinity and selectivity.[11][12]

Application II: A Versatile Linker for Bifunctional Molecules

The 3-bromopropoxy group is an excellent chemical handle for constructing more complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein.

PROTAC Design and Synthesis

A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Methyl 4-(3-bromopropoxy)-3-methoxybenzoate can serve as, or be incorporated into, this linker.

Caption: Structure of a hypothetical PROTAC.

Synthetic Workflow

-

Functionalization: The bromine of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate can be displaced by a nucleophile, such as an amine or thiol present on a pre-formed E3 ligase ligand.

-

Coupling: The resulting molecule, now bearing the vanillate-linker-E3 ligand structure, can then be coupled to a ligand for the target protein of interest.

-

Purification and Characterization: Rigorous purification by HPLC and characterization by NMR and MS are essential to confirm the structure of the final PROTAC.

Application III: A Reactive Probe for Chemical Biology

Beyond direct therapeutic applications, this molecule can be a valuable tool for chemical biology research, particularly in the field of Activity-Based Protein Profiling (ABPP). ABPP uses reactive probes to identify and characterize enzyme function directly in complex biological systems.

Workflow for Target Identification

-

Probe Treatment: Treat cells or cell lysates with Methyl 4-(3-bromopropoxy)-3-methoxybenzoate. The probe will covalently label its protein targets.

-

Click Chemistry Handle (Optional Modification): For easier detection, the probe can be modified to include a "click chemistry" handle, such as an alkyne or azide. This allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore).

-

Enrichment and Identification: Labeled proteins can be enriched (e.g., using streptavidin beads if biotinylated) and subsequently identified using proteomic techniques like liquid chromatography-mass spectrometry (LC-MS).

This approach can uncover novel binding partners and help elucidate the mechanism of action of drugs derived from the vanillate scaffold.

Conclusion and Future Directions

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is more than a simple chemical intermediate; it is a strategically designed scaffold with significant potential in medicinal chemistry. Its combination of a biologically active core and a reactive handle makes it an ideal starting point for developing targeted covalent inhibitors, sophisticated bifunctional molecules, and insightful chemical probes. Future research should focus on exploring its reactivity with a broader range of biological targets, optimizing the linker length and composition for PROTAC applications, and utilizing it in ABPP studies to uncover new therapeutic opportunities. The versatility of this molecule ensures its place as a valuable asset in the modern drug discovery toolkit.

References

-

A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. (n.d.). ijcrt.org. Retrieved from [Link]

-

Atai, A., et al. (2016). Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3536-3539. Retrieved from [Link]

-

Duggisett, S., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Retrieved from [Link]

-

Atai, A., Sawano, T., & Ito, H. (2012). Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Bioscience, Biotechnology, and Biochemistry, 76(2), 314-318. Retrieved from [Link]

-

Kumar, R. S., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics, 13(7-S), 209-218. Retrieved from [Link]

-

Atai, A., et al. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry, 76(2), 314-318. Retrieved from [Link]

-

Duggisett, S., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Retrieved from [Link]

-

Ingole, A. R., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery and Therapeutics, 11(2-s), 200-204. Retrieved from [Link]

-

Gangan, V. D., et al. (2019). Methyl Vanillate Ether Derivatives as Future Potential Drug. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). Molecules, 15(6), 4238-4246. Retrieved from [Link]

-

Angelis, A., et al. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 29(20), 4734. Retrieved from [Link]

- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.

-

van der Doelen, T., et al. (2025). Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools. Purinergic Signalling, 21(1), 291-310. Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Pharmacological Reports, 76(5), 903-915. Retrieved from [Link]

-

van der Doelen, T., et al. (2025). Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools. Scholarly Publications Leiden University. Retrieved from [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). Molecules, 16(12), 10256-10264. Retrieved from [Link]

-

OTAVA Covalent Inhibitors Library. (n.d.). OTAVAchemicals. Retrieved from [Link]

-

Methyl 4-bromo-3-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved from [Link]

-

Design and synthesis of novel antineoplastic agents inspired from marine bromopyrrole alkaloids. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3536-3539. Retrieved from [Link]

-

Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research, 51(5). Retrieved from [Link]

-

Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). Molecules, 29(3), 720. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2025). ORCA - Cardiff University. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. jddtonline.info [jddtonline.info]

- 3. OTAVA Covalent Inhibitors Library [otavachemicals.com]

- 4. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. biomedres.us [biomedres.us]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. 343308-46-3|Methyl 4-(3-bromopropoxy)-3-methoxybenzoate|BLD Pharm [bldpharm.com]

- 11. Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies.[1] This document will delve into the theoretical principles governing its solubility, present a predicted solubility profile in common laboratory solvents, and provide a detailed experimental protocol for empirical validation.

Introduction: The Molecular Architecture and its Influence on Solubility

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a moderately complex organic molecule featuring several functional groups that dictate its overall physicochemical properties, including its solubility. To understand its behavior in various solvents, we must first dissect its structure:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

-

Ester Group (-COOCH₃): The methyl ester group introduces polarity due to the presence of electronegative oxygen atoms, allowing for dipole-dipole interactions.

-

Ether Linkage (-O-): The ether group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Alkyl Halide (-Br): The bromo-propyl chain adds a degree of polarity due to the electronegativity of the bromine atom, but the hydrocarbon chain itself is nonpolar.

The overall solubility of this compound is a result of the interplay between these polar and nonpolar regions. The fundamental principle of "like dissolves like" is the primary determinant of its solubility, where polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2]

Predicted Solubility Profile of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Based on the structural analysis, a predicted solubility profile in a range of common laboratory solvents is presented below. It is important to note that this is a qualitative prediction, and experimental verification is recommended for precise quantitative data.

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water (H₂O) | Insoluble | The large nonpolar aromatic ring and alkyl chain outweigh the polar contributions of the ester and ether groups, making it immiscible with water.[3] |

| Methanol (CH₃OH) | Sparingly Soluble | Methanol's polarity and ability to hydrogen bond may allow for some interaction with the ester and ether oxygens, but the overall nonpolar character of the solute will limit solubility. | |

| Ethanol (C₂H₅OH) | Sparingly Soluble | Similar to methanol, but its slightly lower polarity might offer marginally better solubility for the nonpolar parts of the molecule. | |

| Polar Aprotic | Acetone (C₃H₆O) | Soluble | Acetone's moderate polarity and ability to engage in dipole-dipole interactions should effectively solvate the ester and ether functionalities without the strong hydrogen bonding network of protic solvents that would oppose the dissolution of the nonpolar regions. |

| Acetonitrile (CH₃CN) | Soluble | As a polar aprotic solvent, acetonitrile is expected to be a good solvent for this compound due to favorable dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent that should readily dissolve the compound. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is another strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] | |

| Nonpolar | Hexane (C₆H₁₄) | Sparingly Soluble | The presence of polar functional groups will likely hinder solubility in a completely nonpolar solvent like hexane.[3][5] |

| Toluene (C₇H₈) | Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute through π-stacking, and its moderate polarity should accommodate the polar groups to a reasonable extent. | |

| Dichloromethane (CH₂Cl₂) | Soluble | Dichloromethane is a versatile solvent with a moderate polarity that is often effective at dissolving compounds with a mix of polar and nonpolar features. | |

| Diethyl Ether (C₄H₁₀O) | Soluble | The ether's ability to act as a hydrogen bond acceptor and its overall low polarity make it a suitable solvent for compounds with both polar and nonpolar characteristics. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, the following detailed protocol is recommended. This method is designed to be self-validating and provides a systematic approach to assessing solubility.

Materials and Equipment

-

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (solid)

-

A selection of test solvents (e.g., Water, Methanol, Acetone, Toluene, Dichloromethane)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantitative analysis (optional, for precise solubility determination)

-

Glass vials with screw caps (e.g., 4 mL)

-

Pipettes and tips

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 10-20 mg of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate into a pre-weighed glass vial. Record the exact mass.

-

Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

-

Securely cap the vial and vortex for 1-2 minutes to ensure initial mixing.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium. The extended mixing time is crucial to ensure the solution is truly saturated.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, visually inspect the vials for the presence of undissolved solid.

-

If solid is present, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid. This step is critical to avoid aspirating solid particles in the subsequent step.

-

-

Sample Analysis (Qualitative and Quantitative):

-

Qualitative Assessment: Carefully observe the amount of undissolved solid. A large amount indicates low solubility, while a small amount or no visible solid suggests high solubility.

-

Quantitative Assessment (Optional but Recommended):

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent (one in which the compound is highly soluble, e.g., acetonitrile) to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining solubility.

Causality of Solubility: A Deeper Dive

The predicted solubility profile can be explained by considering the intermolecular forces at play between the solute and the solvent molecules.

-

In Polar Protic Solvents (e.g., Water): The strong hydrogen bonding network of water requires a significant input of energy to disrupt. While the ester and ether oxygens of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate can act as hydrogen bond acceptors, the energy released from these interactions is insufficient to overcome the energy required to break the water-water hydrogen bonds and to accommodate the large nonpolar regions of the solute.

-

In Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents lack strong hydrogen bonding networks among themselves. They possess significant dipole moments that can interact favorably with the polar ester and ether groups of the solute through dipole-dipole interactions. This allows for effective solvation without the energetic penalty of disrupting a highly ordered solvent structure.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): In hexane, the weak van der Waals forces are not strong enough to overcome the solute-solute interactions of the polar functional groups. In contrast, toluene, with its aromatic ring, can engage in favorable π-π stacking interactions with the benzene ring of the solute, contributing to its dissolution.

Logical Relationship of Solubility Prediction

Caption: Logic for predicting solubility based on intermolecular forces.

Conclusion

The solubility of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is predicted to be favorable in polar aprotic and some moderately polar to nonpolar solvents, while it is expected to be poorly soluble in highly polar protic solvents like water and nonpolar alkanes. This profile is a direct consequence of its molecular structure, which contains a balance of polar and nonpolar functional groups. The provided experimental protocol offers a robust method for obtaining empirical solubility data, which is essential for the effective use of this compound in research and development.

References

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.

- OpenOChem Learn. Physical Properties of Alcohols and Alkyl Halides.

- SlideShare. Physical properties of alkyl halide.

- Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties.

- Socratic. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?

- Khan Academy. Solubility of organic compounds.

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

- Open Library Publishing Platform. 25.5 Esters – Structure, Properties and Naming.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

Technical Monograph: Operational Safety & Handling of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

The following technical guide is structured as an operational monograph for research and development professionals. It prioritizes mechanistic understanding of hazards and self-validating safety protocols.

CAS: 184970-13-8 | Role: Critical Intermediate for EGFR Tyrosine Kinase Inhibitors (e.g., Gefitinib)

Executive Summary & Chemical Context

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a specialized alkylating agent primarily utilized in the convergent synthesis of quinazoline-based antineoplastic agents. It serves as a structural scaffold for introducing the solubilizing side chains found in EGFR inhibitors like Gefitinib (Iressa) .

As a Senior Application Scientist, it is critical to recognize that this compound is not merely a "skin irritant" but a potent electrophile . Its utility in drug synthesis—the ability of the alkyl bromide to undergo SN2 substitution with amines (e.g., morpholine)—is precisely the mechanism that drives its toxicity. Handling protocols must be designed to prevent the alkylation of biological nucleophiles (DNA, cysteine residues in proteins).

Physicochemical Profile

| Property | Specification | Operational Note |

| Molecular Formula | C₁₂H₁₅BrO₄ | High oxygen content; potential for hydrolysis. |

| Molecular Weight | 303.15 g/mol | Heavy atom effect (Br) aids in crystallographic analysis. |

| Physical State | Solid (Crystalline powder) | Dust generation is the primary exposure vector. |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. Hydrolyzes slowly in aqueous buffers. |

| Reactivity | Alkylating Agent | Reacts aggressively with thiols, amines, and azides. |

Hazard Identification: The Mechanistic View

Standard Safety Data Sheets (SDS) often list generic H-codes. To ensure safety, researchers must understand the causality of these hazards.

The Alkylation Risk (Genotoxicity Potential)

The terminal alkyl bromide moiety is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles found in biological systems, such as the N7 position of guanine in DNA or the sulfhydryl groups of enzymes.

-

Mechanism: SN2 attack by biological nucleophiles displaces the bromide ion.

-

Consequence: Formation of covalent DNA adducts (potential mutagenicity) or protein haptenization (sensitization).

-

H-Code Translation:

-

H315 (Skin Irritation): Manifestation of cell death via protein alkylation.

-

H317 (Sensitization): Immune response to alkylated skin proteins.

-

Hydrolytic Instability

The methyl ester and the alkyl bromide are susceptible to hydrolysis.

-

Risk: Formation of HBr (hydrobromic acid) and the corresponding benzoic acid derivative upon exposure to moisture.

-

Indicator: Acrid, acidic odor indicates decomposition.

Storage & Stability Guidelines

Storage protocols are designed to arrest the kinetics of hydrolysis and photolytic dehalogenation.

-

Temperature: Store at 2°C to 8°C . Lower temperatures reduce the rate of spontaneous dehalogenation.

-

Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen can facilitate radical decomposition of the alkyl halide; moisture drives hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas during transfer to prevent metal-catalyzed coupling/degradation.

Operational Protocols: A Self-Validating System

Trustworthiness in the lab comes from systems that fail safely. The following workflow integrates safety checks into the experimental process.

Diagram 1: Safe Handling Decision Tree

This logic flow ensures that no operator proceeds without validating the containment integrity.

Caption: Operational logic flow for handling alkylating benzoates. Note the "Reject" pathway if hydrolysis signs (acidic odor) are present.

Protocol: Weighing & Transfer (Solid State)

Objective: Minimize dust generation and inhalation risk.[1]

-

Engineering Control: All operations must occur within a certified chemical fume hood (Face velocity > 0.5 m/s).

-

PPE Layering:

-

Inner Layer: 4 mil Nitrile (dexterity).

-

Outer Layer: Silver Shield/Laminate (permeation barrier against alkyl halides).

-

-

Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Alkyl benzoates are often fluffy solids that hold static charge, leading to "jumping" particles.

-

Transfer: Dissolve the solid in the weighing boat if possible, or use a wide-mouth funnel. Never dump powder from a height.

Protocol: Reaction Monitoring (TLC/HPLC)

Objective: Prevent contamination of analytical equipment.

-

Sample Prep: Dilute samples in Acetonitrile or Methanol.

-

Quenching: Treat TLC capillaries and HPLC vials with a 1:1 mixture of 10% NaOH and Methanol before disposal. This converts the alkyl bromide to the benign alcohol/ether.

Emergency Response & Decontamination

In the event of exposure, the speed of response determines the severity of the injury.

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Drench with water for 15 mins.[1][2] Do not use solvent (ethanol/DMSO) as this drives the chemical deeper into the dermis. | Apply Polyethylene Glycol (PEG-400) if available to solubilize surface residue, then wash with soap. |

| Eye Contact | Flush with saline/water for 15 mins.[2] Hold eyelids open. | Seek ophthalmological review. Alkylating agents can cause delayed corneal clouding. |

| Spill (Solid) | Cover with wet paper towels to prevent dust. Scoop into a jar. | Wipe area with 10% ethanolic amine (e.g., triethylamine) to quench residue. |

Scientific Context: The Gefitinib Pathway

Understanding the "Why" helps researchers appreciate the value of the material. This compound is a precursor to the pharmacophore of Gefitinib.

Diagram 2: Synthetic Utility & Toxicity Mechanism

This diagram illustrates how the same chemical property (electrophilicity) is responsible for both the drug synthesis and the biological hazard.

Caption: Divergent pathways of the alkyl bromide: Controlled synthesis (green) vs. biological toxicity (red).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14570117 (Related Analog: Methyl 4-bromo-3-methoxybenzoate). Retrieved from [Link]

-

Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. (Demonstrates the utility of alkoxy-benzoate intermediates in quinazoline synthesis). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Alkyl Halides. Retrieved from [Link]

Sources

molecular structure and conformation of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The document delves into the molecule's structural features, conformational possibilities, and the experimental and computational methodologies used for its characterization. Detailed protocols for its synthesis and spectroscopic analysis are provided, grounded in established scientific literature. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of this versatile building block.

Introduction and Significance

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a substituted aromatic compound featuring a benzoate core functionalized with methoxy and 3-bromopropoxy groups. Its significance in medicinal chemistry is primarily as a crucial precursor in the synthesis of targeted therapies. For instance, it serves as a key building block in the preparation of tyrosine kinase inhibitors like Bosutinib and Gefitinib, which are used in cancer treatment[1][2]. The molecule's utility stems from the reactive handles it possesses: the bromoalkyl chain allows for nucleophilic substitution reactions, while the ester can be hydrolyzed or otherwise modified. Understanding the molecule's three-dimensional structure and conformational dynamics is essential for predicting its reactivity, designing efficient synthetic routes, and comprehending its interactions in biological systems.

Molecular Structure and Core Components

The molecular structure of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (C₁₂H₁₅BrO₄, Molar Mass: 303.15 g/mol ) is composed of a central benzene ring with three substituents, as depicted below[3].

Caption: 2D structure of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

The core components are:

-

1,3,4-Trisubstituted Benzene Ring: A planar aromatic system that forms the scaffold of the molecule.

-

Methyl Ester Group (-COOCH₃): Located at position 1 of the ring. This group is generally coplanar with the benzene ring to maximize conjugation, though some torsion is possible.

-

Methoxy Group (-OCH₃): An electron-donating group at position 3. Its orientation (in-plane or out-of-plane) can influence the electronic properties of the ring and is a key conformational variable.

-

3-Bromopropoxy Group (-O(CH₂)₃Br): A flexible side chain at position 4. The multiple single bonds in this chain allow for a high degree of conformational freedom.

Conformational Analysis

The overall shape of the molecule is dictated by the rotation around several key single bonds. The conformational landscape is a result of the interplay between steric hindrance, electronic effects, and non-covalent interactions.

Orientation of Ring Substituents

The orientation of the methoxy and methyl ester groups relative to the benzene ring is crucial. In many substituted benzoates, the ester group (C-C(=O)O-C) tends to be planar, with a torsion angle close to 180°, to maintain conjugation with the aromatic system[4]. The methoxy group's conformation is more variable. While often depicted as planar with the ring, steric hindrance from adjacent substituents can force it into an "out-of-plane" conformation. This rotation can have a notable effect on the 13C NMR chemical shift of the methoxy carbon, with out-of-plane conformations typically appearing at a higher chemical shift (~62 ppm) compared to the more common in-plane value (~56 ppm)[5].

Flexibility of the 3-Bromopropoxy Chain

The 3-bromopropoxy chain is the most flexible part of the molecule, with four key rotatable single bonds (C-O, C-C, C-C, C-Br). The conformation of this alkyl chain is influenced by a desire to minimize steric clashes and can be affected by crystal packing forces in the solid state or solvent interactions in solution[6][7]. The chain can adopt various conformations, from a fully extended (anti-periplanar) state to more compact (gauche) forms. The interaction between the bromine atom and the electron-rich benzene ring or oxygen atoms can also lead to specific preferred conformations.

Methodologies for Conformational Study

A combination of computational and experimental techniques is required to fully characterize the conformational preferences of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

Caption: Workflow for conformational analysis.

-

Computational Modeling: Methods like Density Functional Theory (DFT) are invaluable for calculating the relative energies of different conformers and identifying the most stable geometries[8][9]. Molecular dynamics (MD) simulations can explore the conformational space over time, providing insights into the molecule's flexibility and the transitions between different states[8]. These computational approaches are essential for understanding the behavior of flexible alkyl chains attached to aromatic systems[6][7].

-

X-ray Crystallography: This technique provides the most definitive information about the molecule's conformation in the solid state[10]. While a crystal structure for the title compound is not publicly available, data from closely related molecules, such as Methyl 4-butoxy-3-methoxybenzoate, show that the butoxy chain adopts a nearly planar, extended conformation[4]. This suggests that an extended conformation for the bromopropoxy chain is a strong possibility in the crystalline form.

-

NMR Spectroscopy: NMR is a powerful tool for studying conformation in solution.

-

Chemical Shifts: As mentioned, the ¹³C chemical shift of the methoxy carbon is sensitive to its orientation[5].

-

J-Couplings: The vicinal proton-proton coupling constants (³JHH) within the propoxy chain can be used with Karplus-like relationships to estimate the dihedral angles along the C-C bonds[9].

-

Nuclear Overhauser Effect (NOE): NOE experiments can identify protons that are close in space (typically < 5 Å), providing crucial constraints for determining the overall 3D structure and the relative orientation of the flexible chain to the aromatic ring.

-

Synthesis and Characterization

The synthesis of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is typically achieved via a Williamson ether synthesis.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar alkylations[1][2].

Reaction Scheme: Methyl 4-hydroxy-3-methoxybenzoate + 1-bromo-3-chloropropane → Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (and bromo-analog)

Causality: While the target is the bromo-derivative, 1-bromo-3-chloropropane is often used as the alkylating agent because it is less expensive and the reactivity difference between the chloro and bromo ends allows for selective reaction at the more reactive bromine site first, followed by a potential second reaction. Using 1,3-dibromopropane would lead to a higher chance of side products. The procedure below is based on the reaction with 1-bromo-3-chloropropane, which yields a closely related and often interchangeable intermediate[1][2]. A similar reaction with 1,3-dibromopropane would yield the title compound.

Step-by-Step Methodology:

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a weak base, typically anhydrous potassium carbonate (K₂CO₃, ~2.0-2.5 eq), to the mixture. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylating Agent Addition: Add the alkylating agent, such as 1-bromo-3-chloropropane (~1.2-1.5 eq), to the suspension.

-

Reaction: Heat the reaction mixture to approximately 70-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the characterization of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate.

| Technique | Parameter | Expected Values / Observations |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5-7.6 (d, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.2 (t, 2H, -O-CH₂ -), ~3.9 (s, 3H, -COOCH₃ ), ~3.85 (s, 3H, -OCH₃ ), ~3.6 (t, 2H, -CH₂ -Br), ~2.3 (quint, 2H, -CH₂-CH₂ -CH₂-) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~166 (C=O), ~152 (Ar-C), ~148 (Ar-C), ~123 (Ar-C), ~115 (Ar-C), ~112 (Ar-C), ~111 (Ar-C), ~68 (-O-CH₂ -), ~56 (-OCH₃ ), ~52 (-COOCH₃ ), ~32 (-CH₂ -CH₂-), ~30 (-CH₂ -Br) |

| IR | Wavenumber (cm⁻¹) | ~2950 (C-H stretch), ~1720 (C=O ester stretch), ~1600, ~1510 (C=C aromatic stretch), ~1250 (C-O ether stretch), ~650 (C-Br stretch) |

| MS (ESI+) | m/z | [M+H]⁺ ≈ 303/305 (due to ⁷⁹Br/⁸¹Br isotopes), [M+Na]⁺ ≈ 325/327 |

Conclusion

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a molecule of significant synthetic utility, characterized by a semi-rigid substituted aromatic core and a highly flexible bromopropoxy side chain. Its conformational behavior is a complex function of electronic and steric factors, which can be elucidated through a synergistic application of computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy. The well-established synthetic routes and clear spectroscopic signatures make it a readily accessible and characterizable intermediate for researchers in medicinal chemistry and drug development. A thorough understanding of its structural and conformational properties is paramount for optimizing its use in the synthesis of complex, biologically active molecules.

References

-

Lang, G. D., et al. (2022). Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics. The Journal of Physical Chemistry B. [Link]

- Prasad, V., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Journal of Modern Physics.

-

PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Li, P., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]

-

Birner, P., et al. (n.d.). Theoretical conformational analysis of substituted phenylbenzoates. SciSpace. [Link]

-

Patsnap. (2026). Evaluating Solvent Effects on Benzene Ring Conformation. Retrieved from Patsnap Eureka. [Link]

-

Raffo, P. A., et al. (2014). Alkoxy-benzoic acids: Some lacking structures and rationalization of the molecular features governing their crystalline architectures. CONICET. [Link]

- Lord, S. J., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

-

PubChem. (n.d.). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

Zhang, M., et al. (2022). Benzene with Alkyl Chains Is a Universal Scaffold for Multivalent Virucidal Antivirals. ACS Central Science. [Link]

- Li, C., et al. (2023). Effect of Benzene Ring Alkyl Chain Length on the Flotation Recovery of Coking Coal. Energy & Fuels.

-

Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation. [Link]

-

Uddin, M. N., et al. (2022). A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives. Bangladesh Journal of Scientific and Industrial Research. [Link]

-

Knesl, P., et al. (2009). Methyl 4-butoxy-3-methoxybenzoate. Acta Crystallographica Section E. [Link]

-

Toušek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

-

Li, P., et al. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 343308-46-3|Methyl 4-(3-bromopropoxy)-3-methoxybenzoate|BLD Pharm [bldpharm.com]

- 4. Methyl 4-butoxy-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating Solvent Effects on Benzene Ring Conformation [eureka.patsnap.com]

- 9. A Symphony of NMR Data: Enhancing Structural Elucidation - [mestrelab.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocols: Strategic Use of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate as a Versatile Linker in PROTAC Synthesis

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3] Upon co-opting an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin to the POI.[1][] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the cycle.[5]

While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall success.[3][5] Far from being a passive spacer, the linker's length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex, which is the cornerstone of productive protein degradation.[5][6] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's cell permeability, solubility, and metabolic stability.[6][] Alkyl and polyethylene glycol (PEG) chains are the most prevalent motifs in linker design.[][8] Alkyl linkers, in particular, can enhance passive diffusion across cell membranes by reducing the polar surface area compared to their PEGylated counterparts.[]

This application note provides a detailed guide for the synthesis and application of Methyl 4-(3-bromopropoxy)-3-methoxybenzoate , a versatile building block for constructing PROTACs with an alkyl-aryl ether linker. We will detail its synthesis, its sequential conjugation strategy, and provide robust protocols for its incorporation into a final PROTAC molecule.

The PROTAC Mechanism of Action

The function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This process hijacks the cell's natural protein disposal system.

Sources

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. chempep.com [chempep.com]

- 6. explorationpub.com [explorationpub.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Setup and Protocols for Reactions Involving Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Executive Summary